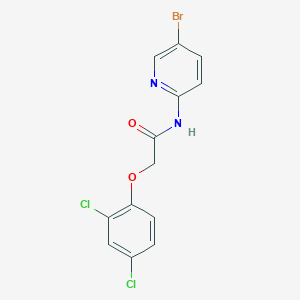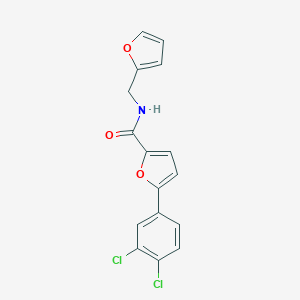
5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione, also known as EPTAD, is a synthetic compound that belongs to the class of thiazolidinediones. It has been extensively researched for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease.
Applications De Recherche Scientifique
5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione has also been studied for its potential use in the treatment of diabetes by improving insulin sensitivity and reducing blood glucose levels. Additionally, 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione has been shown to have neuroprotective effects and may have potential therapeutic applications in Alzheimer's disease.
Mécanisme D'action
The exact mechanism of action of 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione is not fully understood, but it is believed to act through multiple pathways. 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and insulin sensitivity. 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione may alter gene expression patterns and have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models. Additionally, 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione is its relatively low toxicity compared to other thiazolidinediones. 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione has also been shown to have a high selectivity for its target enzymes, which reduces the risk of off-target effects. However, one of the limitations of 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for research on 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione. One area of research is to further elucidate the mechanism of action of 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione and its effects on various signaling pathways. Another area of research is to investigate the potential therapeutic applications of 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione in other diseases such as obesity, cardiovascular disease, and neurodegenerative diseases. Additionally, future research could focus on developing more efficient synthesis methods for 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione and improving its solubility for in vivo administration.
Conclusion:
In conclusion, 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione is a synthetic compound with potential therapeutic applications in various diseases. It has been extensively studied for its anti-cancer, anti-diabetic, and neuroprotective properties. 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione acts through multiple pathways, including activation of the AMPK pathway and inhibition of HDACs. While 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione has several advantages, such as low toxicity and high selectivity, it also has limitations such as poor solubility. Future research on 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione could lead to the development of new therapies for various diseases.
Méthodes De Synthèse
5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione can be synthesized by reacting ethyl 4-aminobenzoate with thiosemicarbazide in the presence of acetic acid and then cyclizing the resulting product with acetic anhydride. The final product is then purified by recrystallization.
Propriétés
Formule moléculaire |
C11H12N2O3S |
|---|---|
Poids moléculaire |
252.29 g/mol |
Nom IUPAC |
5-(4-ethoxyanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O3S/c1-2-16-8-5-3-7(4-6-8)12-10-9(14)13-11(15)17-10/h3-6,10,12H,2H2,1H3,(H,13,14,15) |
Clé InChI |
OUVVLTAOIXDUGL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC2C(=O)NC(=O)S2 |
SMILES canonique |
CCOC1=CC=C(C=C1)NC2C(=O)NC(=O)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B246136.png)


![3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246151.png)


![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246154.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B246157.png)


![N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B246161.png)